Torin 1

Vue d'ensemble

Description

Torin 1 est un inhibiteur puissant et sélectif de la kinase mTOR (cible mécanique de la rapamycine) compétitif avec l’ATP. Il est connu pour sa capacité à inhiber à la fois le complexe mTOR 1 (mTORC1) et le complexe mTOR 2 (mTORC2), qui sont essentiels à la croissance, à la prolifération et à la survie cellulaires . This compound a montré un potentiel significatif dans divers domaines de la recherche scientifique, y compris le traitement du cancer, le vieillissement et les études anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Les étapes clés incluent la formation des motifs quinoléine et benzonaphthyridinone, qui sont ensuite couplés pour former le composé final . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de Torin 1 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Des techniques de pointe telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Torin 1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de this compound, conduisant à différents dérivés.

Substitution : Les réactions de substitution impliquent le remplacement d’un groupe fonctionnel par un autre, ce qui peut modifier les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles, telles que la température et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des activités et des propriétés biologiques différentes.

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Recherche sur le cancer : This compound s’est montré prometteur dans le ciblage des cellules cancéreuses en inhibant les voies mTOR, qui sont essentielles à la croissance et à la prolifération cellulaires.

Études anti-âge : This compound a été étudié pour ses effets anti-âge potentiels en modulant les voies mTOR, qui sont impliquées dans les processus de vieillissement cellulaire.

Recherche anti-inflammatoire : This compound a démontré des propriétés anti-inflammatoires en inhibant les voies mTOR, qui jouent un rôle dans l’inflammation.

Douleur neuropathique : This compound a montré une activité contre la douleur neuropathique dans des études animales.

Applications De Recherche Scientifique

Cancer Research

Torin 1 has emerged as a promising candidate in cancer therapy due to its ability to inhibit mTOR signaling pathways that are often dysregulated in tumors.

- Mechanism of Action : this compound acts as an ATP-competitive inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), with IC50 values ranging from 2 to 10 nM . This dual inhibition is crucial for effectively suppressing tumor growth and inducing apoptosis in cancer cells.

- Case Study: Colon Cancer : A study demonstrated that this compound selectively targets human colon cancer stem-like cells, inhibiting their growth, motility, invasion, and survival in vitro. Furthermore, it suppressed tumor growth in vivo, indicating its potential as a therapeutic agent against colon cancer .

- Impact on Cell Cycle : Research has shown that low concentrations of this compound can reduce levels of the mitotic inhibitor Wee1, thereby advancing mitotic commitment in human cell lines. This suggests that this compound may enhance the efficacy of other anti-cancer treatments by promoting cell cycle progression in cancerous cells .

Neurodegenerative Diseases

This compound is being investigated for its role in neurodegenerative conditions through its effects on autophagy and lysosomal biogenesis.

- Autophagy Induction : this compound is widely used in autophagy research due to its ability to induce autophagy independently of mTORC1 inhibition. It has been shown to alleviate impairment in lysosomal biogenesis and autophagy linked to specific genetic disorders like Thiel-Behnke corneal dystrophy .

- Metabolic Studies : A study employing untargeted metabolomics identified significant metabolic changes in mouse embryonic fibroblast cells exposed to this compound. This research highlighted alterations in 67 metabolites, providing insights into the metabolic pathways influenced by mTOR inhibition .

Inflammation Modulation

This compound exhibits anti-inflammatory properties by modulating key signaling pathways.

- Study on Colitis : In a dextran sulfate sodium-induced colitis model, this compound significantly reduced clinical scores and mortality rates by decreasing the infiltration of immune cells and pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in colon tissues. This suggests its potential use in treating inflammatory bowel diseases .

Metabolic Disorders

The compound's role in metabolic regulation is gaining attention.

- Insulin Sensitivity : Research indicates that inhibition of mTOR by this compound can enhance insulin sensitivity and glucose metabolism in various models, making it a candidate for studying metabolic syndromes .

Data Tables

Mécanisme D'action

Torin 1 exerce ses effets en inhibant la kinase mTOR, qui est un régulateur clé de la croissance, de la prolifération et de la survie cellulaires. En inhibant à la fois mTORC1 et mTORC2, this compound bloque efficacement la phosphorylation des cibles en aval, ce qui entraîne une réduction de la croissance et de la prolifération cellulaires . Cette inhibition induit également l’autophagie, un processus qui mime la famine cellulaire et favorise la survie cellulaire en conditions de stress .

Comparaison Avec Des Composés Similaires

Composés similaires

Rapamycine : Un inhibiteur mTOR bien connu qui cible principalement mTORC1.

Torin 2 : Un dérivé plus puissant de Torin 1 avec des effets inhibiteurs similaires sur mTORC1 et mTORC2.

AZD8055 : Un autre inhibiteur mTOR compétitif avec l’ATP présentant des propriétés similaires.

Unicité de this compound

This compound est unique en sa capacité à inhiber à la fois mTORC1 et mTORC2, ce qui en fait un inhibiteur plus complet que la rapamycine, qui cible principalement mTORC1 . Cette double inhibition permet à this compound d’avoir des applications plus larges en recherche scientifique, en particulier dans les études portant sur le cancer, le vieillissement et l’inflammation .

Activité Biologique

Torin 1 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. Its biological activity has been extensively studied across various cellular contexts, revealing insights into its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

This compound functions primarily by inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Unlike rapamycin, which selectively inhibits mTORC1, this compound provides a more comprehensive blockade of mTOR signaling pathways. This dual inhibition leads to significant downstream effects on cell cycle regulation and metabolic processes.

- Inhibition of Cell Cycle Progression : Studies have demonstrated that this compound reduces levels of the mitotic inhibitor Wee1, thereby advancing mitotic commitment in cells. This was observed in both yeast models and human cell lines (e.g., HeLa cells), where treatment resulted in decreased Wee1 levels and accelerated entry into mitosis .

- Impact on Autophagy : this compound is widely recognized for its role in autophagy induction. By inhibiting mTORC1, it promotes autophagic processes, which are crucial for cellular homeostasis and response to stress .

Metabolic Effects

Recent research has highlighted the metabolic fingerprint associated with this compound exposure. A study utilizing liquid chromatography-high-resolution mass spectrometry identified 67 metabolites that were significantly altered following treatment with this compound in mouse embryonic fibroblast (MEF) cells. These changes reflect profound shifts in cellular metabolism that can influence energy production and biosynthetic pathways .

Table: Summary of Key Findings on this compound

Implications for Cancer Therapy

The inhibition of mTOR pathways by this compound has significant implications for cancer therapy. By blocking mTOR signaling, this compound can suppress tumor growth and overcome resistance mechanisms associated with conventional therapies. For instance, studies have shown that it effectively suppresses phosphorylation of key substrates involved in cell proliferation and survival, such as AKT and PRAS40 .

Propriétés

IUPAC Name |

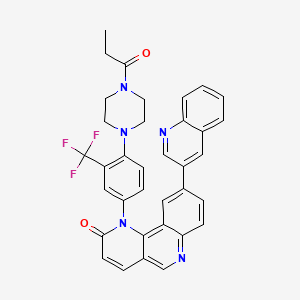

1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRNFFTGXBONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678621 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222998-36-8 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.